![molecular formula C10H20N2O B1480487 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane CAS No. 2092286-95-6](/img/structure/B1480487.png)
4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane
Übersicht
Beschreibung
“4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C10H20N2O . It has been studied in various contexts, including as a potential ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) .
Synthesis Analysis
The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been reported in several studies . For instance, one study described a protein crystallography-based medicinal chemistry optimization of a METTL3 hit compound that resulted in a 1400-fold potency improvement .
Molecular Structure Analysis
The molecular structure of “4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane” involves a spirocyclic system, which is a cyclic system having two rings of different sizes sharing one atom . The compound has a molecular weight of 184.28 g/mol.
Chemical Reactions Analysis
The chemical reactions involving “4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane” and its derivatives have been studied in the context of their interactions with various receptors . For example, one study reported that phenethyl derivatives in position 9, substituted pyridyl moieties in position 4, and small alkyl groups in position 2 provided the best profiles .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed various synthetic routes and methodologies for derivatives of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane. For instance, one study describes the first synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions (MCRs), showcasing the compound's versatility in organic synthesis (Li et al., 2014). Another example is the efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles via [5 + 1] double Michael addition reaction, demonstrating the potential for rapid and high-yield synthesis of related compounds (Aggarwal et al., 2014).
Pharmacological Potential
The pharmacological exploration of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane derivatives has led to the discovery of compounds with significant antihypertensive activity in preclinical models. For example, 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and screened for antihypertensive effects, with one derivative showing potent activity due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Advanced Drug Discovery
Derivatives have also been explored as dual µ-opioid receptor agonists and σ1 receptor antagonists for pain treatment, demonstrating the compound's relevance in designing new therapeutics with dual-target profiles (García et al., 2019). This highlights the adaptability of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane derivatives in addressing complex pharmacological challenges.
Material Science and Photophysical Studies
The compound and its derivatives have been the subject of photophysical studies, such as solvent effects on photophysical behavior, offering insights into their potential applications in materials science and molecular engineering (Aggarwal & Khurana, 2015).
Wirkmechanismus
Target of Action
The primary targets of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . The sigma-1 receptor is a unique Ca2±sensing chaperone protein that affects neurotransmission by interacting with different protein partners . The μ-opioid receptor is a G protein-coupled receptor that mediates the effects of opioids .
Mode of Action
4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane acts as a dual ligand for the sigma-1 receptor and the μ-opioid receptor . It exhibits agonist activity at the μ-opioid receptor and antagonist activity at the sigma-1 receptor . This balanced modulation of MORs and σ1Rs may improve both the therapeutic efficacy and safety of opioids .
Biochemical Pathways
The sigma-1 receptor interacts with various protein partners, including molecular targets that participate in nociceptive signalling, such as the μ-opioid receptor, N-methyl-d-aspartate receptor (NMDAR), and cannabinoid 1 receptor (CB1R) . The modulation of these receptors and their associated biochemical pathways by 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane can lead to anti-hypersensitive effects in sensitising pain conditions .
Pharmacokinetics
The pharmacokinetic properties of 4-Ethyl-9-oxa-1,4-diazaspiro[5Its molecular weight of 18428 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The dual action of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane at the μ-opioid receptor and the sigma-1 receptor results in potent analgesic activity . It has been shown to have comparable analgesic activity to the MOR agonist oxycodone . Unlike oxycodone, 4-ethyl-9-oxa-1,4-diazaspiro[55]undecane exhibits local, peripheral activity .
Action Environment
The action, efficacy, and stability of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure
Zukünftige Richtungen
The future directions for the study of “4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane” and its derivatives could involve further exploration of their potential as ligands for various receptors . For instance, one study reported that a compound demonstrated an improved therapeutic index (analgesia vs adverse effects) in rodent models and is currently being evaluated in human clinical trials for the treatment of acute severe pain .
Eigenschaften
IUPAC Name |
4-ethyl-9-oxa-1,4-diazaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-12-6-5-11-10(9-12)3-7-13-8-4-10/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSNSNYDBYCQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2(C1)CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.